molecular formula C15H14O2 B13518469 1-(2-Phenoxyphenyl)propan-2-one CAS No. 1305324-08-6

1-(2-Phenoxyphenyl)propan-2-one

Cat. No.: B13518469
CAS No.: 1305324-08-6
M. Wt: 226.27 g/mol
InChI Key: VWFRDWVKFQONRY-UHFFFAOYSA-N
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Description

1-(2-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which consists of a phenyl group attached to a propanone backbone through a phenoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-phenoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Phenoxyphenyl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

1-(2-Phenoxyphenyl)propan-2-one can be compared to other similar compounds, such as:

    Phenylacetone: Also known as 1-phenyl-2-propanone, it has a similar structure but lacks the phenoxy group. Phenylacetone is used in the synthesis of amphetamines and other pharmaceuticals.

    Benzyl methyl ketone: Another related compound, it has a benzyl group instead of a phenoxy group. It is used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its phenoxy linkage, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.

Properties

CAS No.

1305324-08-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2-phenoxyphenyl)propan-2-one

InChI

InChI=1S/C15H14O2/c1-12(16)11-13-7-5-6-10-15(13)17-14-8-3-2-4-9-14/h2-10H,11H2,1H3

InChI Key

VWFRDWVKFQONRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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